molecular formula C30H29N3O4S2 B452197 METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B452197
M. Wt: 559.7g/mol
InChI Key: CVULTCVWUHMLOY-UHFFFAOYSA-N
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Description

Methyl 2-{[({2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps and specific reaction conditions. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Industrial production methods often utilize microwave irradiation and specific catalysts to enhance the yield and efficiency of the synthesis .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as a voltage-gated sodium channel blocker, similar to other thiophene derivatives . This interaction can lead to various biological effects, such as anti-inflammatory and analgesic activities . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-{[({2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . While suprofen is known for its nonsteroidal anti-inflammatory properties, articaine is used as a dental anesthetic . The unique structure of METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE provides it with distinct biological activities and applications that set it apart from other similar compounds.

Properties

Molecular Formula

C30H29N3O4S2

Molecular Weight

559.7g/mol

IUPAC Name

methyl 2-[[2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl]carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C30H29N3O4S2/c1-17(2)16-37-19-9-6-8-18(14-19)24-15-22(20-10-4-5-12-23(20)31-24)27(34)32-30(38)33-28-26(29(35)36-3)21-11-7-13-25(21)39-28/h4-6,8-10,12,14-15,17H,7,11,13,16H2,1-3H3,(H2,32,33,34,38)

InChI Key

CVULTCVWUHMLOY-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=C(C5=C(S4)CCC5)C(=O)OC

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=C(C5=C(S4)CCC5)C(=O)OC

Origin of Product

United States

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